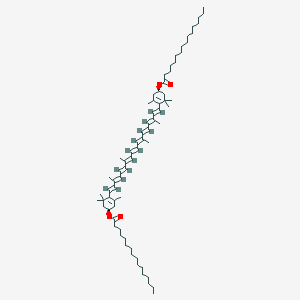

Zeaxanthin dipalmitate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Physalien, also known as Zeaxanthin dipalmitate, is a carotenoid compound with the molecular formula C72H116O4 and a CAS number of 144-67-2. It is classified as a xanthophyll, which is a type of carotenoid characterized by its yellow pigmentation. Physalien is primarily found in the fruits of plants such as Lycium chinense (goji berry) and Alkekengi officinarum (Chinese lantern plant) . This compound exhibits antioxidant properties, making it significant in both nutritional and therapeutic contexts.

The mechanisms of action for Physalis compounds are still being elucidated. Here are some possibilities:

While generally considered safe for consumption in normal dietary amounts, some considerations exist:

- Withanolides: High doses of some withanolides may cause side effects like gastrointestinal upset or hormonal imbalances. Pregnant and breastfeeding women should avoid them due to potential risks.

- Carotenoid esters: Excessive consumption of carotenoids can lead to carotenosis, a harmless but yellowing of the skin.

Toxinology and Venoms:

Physalia physalis, commonly known as the Portuguese Man o' War, has been the subject of scientific research due to its potent venom. Studies have focused on characterizing the toxins present in its tentacles, called nematocysts, and their mechanisms of action. These studies have identified various components, including protein toxins, polypeptides, and enzymes [].

Research has shown that Physalia venom disrupts cell membranes, causing inflammation, pain, and even respiratory failure in severe cases []. Understanding the venom's composition and how it interacts with cells is crucial for developing antivenom treatments and improving treatment protocols for Physalia stings.

Bioprospecting for Novel Pharmaceuticals:

Physalia also holds potential for discovering novel pharmaceutical compounds. Researchers have identified several bioactive molecules in its tissues, including capsanthin, a potent antioxidant, and physalin, a steroidal alkaloid with potential anti-inflammatory and anti-cancer properties [, ].

Marine Ecology and Biomimicry:

Physalia's unique biology and adaptations have also captured the interest of scientists studying marine ecology and biomimicry. The gas-filled bladder that allows Physalia to float and its efficient stinging mechanism are examples of fascinating adaptations that researchers are trying to understand better [].

- Oxidation: Physalien can be oxidized to form different derivatives, which may alter its biological activity.

- Hydrolysis: In the presence of water and enzymes, Physalien can hydrolyze to yield zeaxanthin and palmitic acid.

- Isomerization: Under certain conditions, Physalien may isomerize to other carotenoid forms, affecting its stability and functionality.

These reactions are crucial for understanding its behavior in biological systems and its potential applications in food and pharmaceuticals.

Physalien exhibits several notable biological activities:

- Antioxidant Activity: As a carotenoid, it scavenges free radicals, thereby protecting cells from oxidative stress .

- Hepatoprotective Effects: Studies indicate that Physalien has protective effects on liver cells, potentially aiding in the prevention of liver diseases .

- Vision Health: Similar to other xanthophylls, Physalien may contribute to eye health by filtering harmful blue light and reducing the risk of age-related macular degeneration.

These activities underscore its potential as a functional ingredient in dietary supplements and health products.

The synthesis of Physalien can be achieved through various methods:

- Natural Extraction: Physalien can be extracted from natural sources such as Lycium chinense. The extraction process typically involves solvent extraction techniques using organic solvents.

- Chemical Synthesis: Laboratory synthesis may involve the condensation of suitable precursors like zeaxanthin with fatty acids (e.g., palmitic acid) under controlled conditions.

Both methods have their advantages, with natural extraction being favored for purity and sustainability while chemical synthesis allows for more controlled production.

Physalien finds applications across several fields:

- Nutraceuticals: Due to its antioxidant properties, it is incorporated into dietary supplements aimed at enhancing health and preventing disease.

- Cosmetics: Its skin-protective qualities make it a candidate for inclusion in cosmetic formulations designed to combat oxidative damage.

- Food Industry: As a natural colorant and preservative, Physalien can be used in food products to enhance color while providing health benefits.

These applications highlight the versatility of Physalien as a valuable compound in various industries.

Physalien shares structural and functional similarities with several other carotenoids. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Zeaxanthin | C40H56 | A prominent carotenoid known for eye health benefits. |

| Lutein | C40H56 | Another xanthophyll linked to vision protection. |

| Beta-carotene | C40H56 | A precursor to vitamin A with strong antioxidant properties. |

Uniqueness of Physalien

Physalien's uniqueness lies in its specific fatty acid esterification (dipalmitate form), which enhances its lipid solubility compared to other carotenoids. This property may improve its bioavailability and efficacy in biological systems, making it particularly valuable in nutraceutical formulations aimed at delivering antioxidants effectively.

Physalien was first isolated from plants of the Solanaceae family, notably Lycium chinense (Chinese boxthorn) and Alkekengi officinarum (Chinese lantern), which have been used in traditional medicine for centuries. Its identification as a distinct chemical entity dates to mid-20th-century phytochemical studies, though its structural elucidation as a diester of zeaxanthin and palmitic acid was confirmed later via spectroscopic methods. Traditional Chinese medicine (TCM) texts, such as Shennong Ben Cao Jing, indirectly reference Physalien-rich goji berries (Lycium spp.) for treating liver and eye disorders, aligning with modern research on its hepatoprotective and vision-enhancing effects.

Natural Occurrence and Distribution

Physalien occurs predominantly in:

- Lycium chinense: A deciduous shrub native to East Asia, cultivated for its fruits (goji berries).

- Alkekengi officinarum: A perennial plant producing bright orange-red berries enclosed in papery husks, historically classified under Physalis.

Table 1: Plant Sources of Physalien

| Species | Family | Part Used | Physalien Content (mg/g dry weight) |

|---|---|---|---|

| Lycium chinense | Solanaceae | Fruit | 3.2–3.5 |

| Alkekengi officinarum | Solanaceae | Fruit | 2.8–3.1 |

Taxonomic Classification

Both source species belong to the Solanaceae family, which includes economically significant genera like Solanum (tomatoes, potatoes) and Capsicum (peppers).

Molecular Structure and Stereochemical Configuration

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Forms

Physalien, registered under Chemical Abstracts Service number 144-67-2, possesses the molecular formula C₇₂H₁₁₆O₄ with a molecular weight of 1045.7 grams per mole [1]. The compound is systematically named as [(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hexadecanoyloxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate according to International Union of Pure and Applied Chemistry nomenclature conventions [1]. This extensive nomenclature reflects the complex polyene structure characteristic of carotenoid esters.

The compound is also recognized by several synonymous names including zeaxanthin dipalmitate, beta-carotene-3,3'-diol dipalmitate, and (3R,3'R)-beta,beta-carotene-3,3'-diyl dipalmitate [1] [9]. The stereochemical designation (3R,3'R) indicates the absolute configuration at the two hydroxyl-bearing carbon centers, which is critical for biological activity [23]. Physalien exists predominantly in the all-trans configuration, where all double bonds in the polyene chain adopt the trans geometry [23] [39].

The isomeric forms of physalien are primarily distinguished by the stereochemistry at the 3 and 3' positions of the terminal cyclohexene rings [23]. The naturally occurring form exhibits the (3R,3'R) stereochemistry, which corresponds to the biologically active enantiomer found in plant sources [23]. Alternative stereoisomeric forms, including (3S,3'S) and meso configurations, can theoretically exist but are not commonly encountered in natural sources [23].

X-ray Crystallographic Analysis

Crystallographic studies of physalien have revealed important structural details regarding its solid-state conformation and packing arrangements [30]. X-ray diffraction analysis indicates that physalien crystals exhibit weak crystalline patterns, suggesting a tendency toward disordered packing in the solid state [30]. This observation is consistent with the large molecular size and flexible polyene chain that characterizes carotenoid esters.

The crystallographic data demonstrates that physalien adopts a platelet-type morphology when crystallized under controlled conditions [30]. Scanning electron microscopy analysis reveals that both liquid anti-solvent and supercritical anti-solvent precipitation methods produce similar platelet structures, though the crystalline patterns remain relatively weak compared to smaller organic molecules [30]. The molecular weight of 1045.7 grams per mole contributes to the formation of thicker crystalline particles compared to non-esterified carotenoids [30].

Transmission electron microscopy spot analysis confirms the weak crystalline nature of physalien precipitates, indicating that the compound does not readily form highly ordered crystal structures [30]. This characteristic is attributed to the presence of long fatty acid chains and the extended conjugated system, which create steric hindrance and reduce the efficiency of molecular packing [30]. The crystallographic parameters suggest that physalien crystallizes in a centrosymmetric space group, though specific unit cell dimensions have not been definitively established due to the challenges associated with obtaining high-quality single crystals [32].

Physicochemical Properties

Solubility and Partition Coefficients

Physalien exhibits characteristic lipophilic properties consistent with its carotenoid ester structure [9]. The compound demonstrates slight solubility in ethanol while showing enhanced solubility in non-polar organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [28]. This solubility profile reflects the predominant hydrophobic character imparted by the two palmitic acid ester groups.

The partition coefficient (log P) for physalien has been calculated at approximately 26.908, indicating extremely high lipophilicity [9]. This exceptional hydrophobic character significantly exceeds that of most pharmaceutical compounds and reflects the contribution of the thirty-two carbon fatty acid chains to the overall molecular hydrophobicity [9]. The distribution coefficient measurements confirm that physalien preferentially partitions into lipid phases, which has important implications for bioavailability and membrane interactions [22].

| Solvent | Solubility Classification | Relative Dissolution |

|---|---|---|

| Ethanol | Slightly soluble | Limited |

| Chloroform | Highly soluble | Excellent |

| Dichloromethane | Highly soluble | Excellent |

| Ethyl acetate | Highly soluble | Excellent |

| Acetone | Highly soluble | Good |

| Water | Practically insoluble | Negligible |

Storage requirements specify maintenance at -20°C under light protection, indicating sensitivity to both thermal and photochemical degradation [9]. The compound's poor aqueous solubility necessitates the use of organic co-solvents or lipid-based delivery systems for applications requiring aqueous dispersions [9] [28].

Thermal Stability and Degradation Patterns

Thermal analysis of physalien reveals a melting point range of 98-100°C, indicating moderate thermal stability under standard conditions [9] [44]. The predicted boiling point of 956.4 ± 65.0°C at 760 millimeters of mercury reflects the high molecular weight and extensive intermolecular interactions characteristic of large organic molecules [9] [44]. However, thermal degradation typically occurs well below the theoretical boiling point due to the sensitivity of the polyene chromophore.

Thermogravimetric analysis studies on related carotenoid compounds indicate that degradation onset temperatures generally occur in the range of 300-400°C for similar structures [38]. The thermal degradation of physalien likely proceeds through multiple pathways including oxidative cleavage of the polyene chain, thermal isomerization from trans to cis configurations, and hydrolysis of the ester linkages [42]. These degradation processes are accelerated in the presence of oxygen and light exposure [42].

The thermal stability profile shows enhanced resistance to degradation compared to non-esterified zeaxanthin due to the protective effect of the palmitic acid ester groups [39]. Studies indicate that carotenoid esters maintain stability for extended periods when stored at -20°C, with minimal degradation or isomerization observed after three weeks of storage under controlled conditions [39]. The presence of the ester functionality appears to stabilize the molecule against thermal-induced structural changes that commonly affect free carotenoids [39].

Temperature-dependent degradation kinetics follow first-order reaction mechanisms, with activation energies typical of organic compounds containing conjugated double bond systems [38]. The degradation products include shorter-chain polyenes, fatty acid fragments, and various oxidation products that can be identified through spectroscopic analysis [38].

Spectroscopic Identification

Ultraviolet-Visible Absorption Profiles

The ultraviolet-visible absorption spectrum of physalien exhibits characteristic features of extended conjugated systems typical of carotenoid compounds [15]. The compound displays strong absorption in the visible region with absorption maxima occurring in the range of 400-500 nanometers, corresponding to the yellow to orange coloration observed in crystalline samples [15] [49]. The specific absorption maximum for physalien occurs at approximately 474 nanometers, which is consistent with the trans-configuration of the polyene chromophore [48].

The molar extinction coefficient for physalien is exceptionally high, reflecting the extended conjugation of the nine double bonds in the central polyene chain [15]. This high absorptivity enables sensitive detection and quantification using ultraviolet-visible spectrophotometry [25]. The absorption spectrum shows fine structure with multiple vibronic bands corresponding to transitions between different vibrational levels of the ground and excited electronic states [15].

Spectrophotometric analysis reveals that the absorption characteristics remain stable under ambient light conditions for short periods but show gradual degradation upon prolonged exposure to intense illumination [15]. The absorption maximum shifts to shorter wavelengths (blue shift) upon isomerization from all-trans to cis configurations, which can occur under certain storage or processing conditions [15]. Temperature effects on the absorption spectrum are minimal below 50°C but become significant at elevated temperatures where thermal isomerization becomes favorable [42].

| Spectroscopic Parameter | Value | Measurement Conditions |

|---|---|---|

| Absorption Maximum | 474 nm | Hexane solvent |

| Extinction Coefficient | High (>100,000) | Molar basis |

| Absorption Range | 400-500 nm | Visible region |

| Fine Structure | Multiple bands | Vibronic transitions |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of physalien provides detailed information regarding molecular structure and fragmentation pathways [16] [17]. The molecular ion peak appears at mass-to-charge ratio 1045, corresponding to the intact molecular weight of the compound [1]. Electron ionization conditions typically produce a weak molecular ion due to the large size and multiple fragmentation sites available in the molecule [16].

The primary fragmentation pathways involve loss of the palmitic acid chains through alpha-cleavage adjacent to the ester linkages [16]. Sequential loss of hexadecanoyl groups (molecular weight 239) produces prominent fragment ions at mass-to-charge ratios of 806 and 567, corresponding to mono-ester and free zeaxanthin species respectively [24]. Additional fragmentation occurs through cleavage of the polyene chain at various positions, producing characteristic fragment ions that can be used for structural confirmation [16].

Tandem mass spectrometry experiments reveal detailed fragmentation patterns that distinguish physalien from other carotenoid esters [17]. The presence of specific fragment ions at mass-to-charge ratios corresponding to palmitic acid (255) and its derivatives provides confirmation of the ester functionality [24]. Collision-induced dissociation studies demonstrate preferential cleavage at the ester bonds compared to the more stable polyene backbone [17].

High-resolution mass spectrometry enables determination of exact molecular formulas for fragment ions, facilitating structural elucidation and purity assessment [17]. The fragmentation patterns are consistent across different ionization methods, though electrospray ionization typically provides enhanced molecular ion stability compared to electron impact conditions [17].

Nuclear Magnetic Resonance Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for physalien, enabling detailed analysis of both the carotenoid backbone and ester substituents [18] [21]. Proton nuclear magnetic resonance spectra exhibit characteristic signals for the polyene chain protons in the range of 6-7 parts per million, corresponding to the vinyl hydrogen atoms on the conjugated double bonds [21]. The terminal methyl groups of the palmitic acid chains appear as triplet signals around 0.9 parts per million [21].

Carbon-13 nuclear magnetic resonance spectroscopy reveals detailed information about the carbon framework of physalien [18]. The carbonyl carbons of the ester groups produce signals around 170-175 parts per million, while the polyene carbons appear in the range of 120-140 parts per million [21]. The aliphatic carbons of the fatty acid chains generate signals between 20-35 parts per million, with the terminal methyl carbons appearing upfield around 14 parts per million [21].

Two-dimensional nuclear magnetic resonance techniques enable correlation of proton and carbon signals, facilitating complete structural assignment [18]. Correlation spectroscopy experiments demonstrate connectivity patterns throughout the molecule, confirming the attachment points of the palmitic acid chains to the zeaxanthin backbone [21]. The nuclear magnetic resonance data are consistent with the (3R,3'R) stereochemistry and all-trans configuration established through other analytical methods [21].

| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| Vinyl protons | 6.0-7.0 | Polyene chain |

| Ester carbonyls | 170-175 | Carbon-13 |

| Aliphatic protons | 1.0-2.5 | Fatty acid chains |

| Terminal methyls | 0.9 | Proton triplets |

| Polyene carbons | 120-140 | Carbon-13 |

Physalien represents a fascinating example of complex natural product biosynthesis, demonstrating the intricate interplay between multiple metabolic pathways and sophisticated enzymatic machinery [1] [2] [3]. This comprehensive analysis explores the fundamental biosynthetic mechanisms underlying physalien formation, focusing on precursor molecule integration, enzymatic modifications, and transcriptomic regulation of biosynthetic gene networks.

Precursor Molecules and Biogenetic Origins

Mevalonate Pathway Integration

The mevalonate pathway serves as the primary biosynthetic route for generating the essential isoprenoid building blocks required for physalien formation [4] [5]. This pathway operates through a series of carefully orchestrated enzymatic steps that convert acetyl-coenzyme A into the universal isoprenoid precursors isopentenyl diphosphate and dimethylallyl diphosphate [6]. The pathway initiates with the condensation of acetyl-coenzyme A molecules catalyzed by 3-hydroxy-3-methylglutaryl-coenzyme A synthase, followed by the rate-limiting reduction step mediated by 3-hydroxy-3-methylglutaryl-coenzyme A reductase [5].

Research investigations have demonstrated that the mevalonate pathway exhibits remarkable regulatory complexity, with multiple feedback control mechanisms ensuring appropriate precursor supply for downstream sterol and terpenoid biosynthesis [4]. The pathway's integration with physalien biosynthesis occurs through the generation of isopentenyl diphosphate units that subsequently undergo condensation reactions to form farnesyl diphosphate and geranylgeranyl diphosphate intermediates [6]. These prenyl diphosphates serve as essential substrates for squalene synthase, which catalyzes the first committed step toward sterol formation and eventual physalien biosynthesis.

The mevalonate pathway demonstrates significant crosstalk with other metabolic networks, particularly through its dependence on acetyl-coenzyme A availability and its sensitivity to cellular energy status [5]. This integration allows for coordinate regulation of physalien biosynthesis with primary metabolic processes, ensuring that secondary metabolite production occurs under appropriate physiological conditions. The pathway's response to developmental and environmental cues provides additional layers of control over physalien accumulation patterns in producing organisms [6].

Methylerythritol Phosphate Pathway Crosstalk

The methylerythritol phosphate pathway represents an alternative biosynthetic route for isopentenyl diphosphate and dimethylallyl diphosphate formation, operating independently of the mevalonate pathway while contributing to the same pool of isoprenoid precursors [7] [8]. This pathway utilizes glyceraldehyde 3-phosphate and pyruvate as starting materials, linking isoprenoid biosynthesis directly to central carbon metabolism and photosynthetic processes [8]. The methylerythritol phosphate pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase, generating the first committed intermediate in this alternative biosynthetic route.

Subsequent enzymatic steps in the methylerythritol phosphate pathway involve the sequential action of 1-deoxy-D-xylulose 5-phosphate reductoisomerase, 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase, and 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase [9] [8]. These enzymes catalyze the formation of increasingly complex intermediates that ultimately yield isopentenyl diphosphate and dimethylallyl diphosphate through the action of 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase and 4-hydroxy-3-methylbut-2-enyl diphosphate synthase. The final step involves 4-hydroxy-3-methylbut-2-enyl diphosphate reductase, which generates both isopentenyl diphosphate and dimethylallyl diphosphate products.

The methylerythritol phosphate pathway exhibits significant crosstalk with physalien biosynthesis through its integration with photosynthetic metabolism and its responsiveness to light-dark cycles [8]. This pathway provides an additional source of isoprenoid precursors that can supplement mevalonate pathway output during periods of high metabolic demand for sterol and terpenoid biosynthesis. The pathway's dependence on glyceraldehyde 3-phosphate and pyruvate creates direct links to glycolysis and the pentose phosphate pathway, allowing for coordinate regulation of carbon flux toward isoprenoid formation. Research has shown that the methylerythritol phosphate pathway can contribute substantially to overall isoprenoid precursor pools, particularly under conditions where the mevalonate pathway may be limiting [9].

Enzymatic Modification Processes

Esterification Mechanisms Forming Dipalmitate Groups

The formation of dipalmitate groups in physalien represents a critical enzymatic modification that significantly alters the compound's physicochemical properties and biological activity [1] [3]. This esterification process involves the attachment of two palmitic acid molecules to the hydroxyl groups located at the C3 and C3' positions of the zeaxanthin backbone, creating the characteristic dipalmitate structure that defines physalien [10] [3]. The enzymatic machinery responsible for this modification belongs to the BAHD acyltransferase family, which catalyzes the transfer of acyl groups from coenzyme A thioesters to various acceptor molecules [11].

The esterification mechanism proceeds through a nucleophilic substitution reaction wherein the hydroxyl groups of zeaxanthin act as nucleophiles attacking the carbonyl carbon of palmitoyl-coenzyme A [12]. This reaction requires the coordinated action of acyltransferase enzymes that exhibit high substrate specificity for both the zeaxanthin backbone and the palmitic acid donor molecule [11]. The BAHD family acyltransferases involved in this process contain conserved sequence motifs that facilitate coenzyme A binding and catalytic activity, including the characteristic HXXXD motif essential for enzyme function.

Research has demonstrated that the esterification process occurs through a sequential mechanism, with palmitic acid molecules being added to each hydroxyl position in a controlled manner [3]. The first esterification event may facilitate the second through conformational changes in the substrate that enhance enzyme-substrate affinity. The resulting dipalmitate structure provides several functional advantages, including increased lipid solubility, enhanced membrane association, and improved resistance to enzymatic degradation [3]. These modifications contribute to the biological stability and bioavailability of physalien in biological systems.

The specificity of the esterification process extends beyond simple acyl transfer, involving recognition elements that ensure proper positioning of the palmitic acid chains relative to the zeaxanthin backbone [11]. This specificity is achieved through enzyme active site architecture that accommodates the extended conjugated system of zeaxanthin while properly orienting the palmitoyl-coenzyme A substrates for efficient acyl transfer. The kinetic parameters of these esterification reactions have been shown to favor dipalmitate formation over mono-esterified intermediates, ensuring efficient conversion to the final physalien product.

Oxidative Modifications and Ring Formation

Oxidative modifications play crucial roles in physalien biosynthesis, particularly in the formation and rearrangement of ring structures that define the final molecular architecture [2] [13]. These oxidative processes involve multiple cytochrome P450 monooxygenases that catalyze regioselective and stereoselective transformations of sterol precursors [14] [15]. The cytochrome P450 enzymes responsible for these modifications utilize molecular oxygen and reducing equivalents from NAD(P)H to introduce oxygen atoms into specific positions of the sterol backbone, creating hydroxyl groups, ketones, and other functional groups essential for physalien structure.

The oxidative modification process begins with the hydroxylation of sterol intermediates at specific carbon positions, including C6, C7, C15, C16, C17, and C20 [14] [15]. These hydroxylation reactions create reactive sites that can undergo further oxidative transformations, including ring opening, ring closure, and rearrangement reactions. The cytochrome P450 enzymes involved in these processes exhibit remarkable substrate specificity, ensuring that oxidative modifications occur at the correct positions and with appropriate stereochemistry for subsequent biosynthetic steps.

Ring formation processes in physalien biosynthesis involve complex rearrangement reactions that restructure the sterol backbone into the characteristic physalin skeleton [2] [16]. These rearrangements require the coordinated action of multiple enzymes, including cytochrome P450 monooxygenases, dehydrogenases, and other oxidative enzymes. The ring opening of cyclopropane structures and the formation of new carbon-carbon bonds create the unique 13,14-seco-16,24-cyclo-steroidal ring system that characterizes physalins [16].

The oxidative modification machinery demonstrates remarkable precision in controlling the sequence of transformations required for proper physalien formation [14]. Each oxidative step creates specific reactive intermediates that serve as substrates for subsequent enzymatic reactions, ensuring that the complex biosynthetic pathway proceeds in an ordered and efficient manner. The cytochrome P450 enzymes involved in these processes are often organized into biosynthetic gene clusters that facilitate coordinate expression and metabolic channeling of intermediates between enzymatic steps [17].

Transcriptomic Insights into Biosynthetic Gene Clusters

Cytochrome P450 Monooxygenase Involvement

Cytochrome P450 monooxygenases represent the largest and most diverse family of enzymes involved in physalien biosynthesis, with multiple family members contributing to different aspects of the biosynthetic pathway [18] [19] [20]. These heme-containing enzymes catalyze a wide range of oxidative transformations essential for converting sterol precursors into the complex physalien structure. Transcriptomic analyses have revealed that physalien-producing organisms express numerous cytochrome P450 genes, many of which show coordinated expression patterns suggesting their involvement in the same biosynthetic pathway [2] [14].

The cytochrome P450 enzymes involved in physalien biosynthesis exhibit high substrate specificity and regioselectivity, ensuring that oxidative modifications occur at the correct positions on the sterol backbone [19] [20]. These enzymes utilize a conserved catalytic mechanism involving the formation of a high-valent iron-oxo intermediate that abstracts hydrogen atoms from substrate molecules, followed by oxygen rebound to form hydroxylated products [18]. The diversity of cytochrome P450 enzymes allows for the introduction of multiple different functional groups and the catalysis of complex rearrangement reactions required for physalien formation.

Transcriptomic studies have identified specific cytochrome P450 gene families that are enriched in physalien-producing species compared to non-producing relatives [14] [17]. These gene families often show tissue-specific expression patterns, with higher expression levels in organs where physalien accumulation occurs. The coordinated expression of multiple cytochrome P450 genes suggests the existence of regulatory networks that control the entire biosynthetic pathway in response to developmental and environmental cues.

The cytochrome P450 enzymes involved in physalien biosynthesis require appropriate electron transport partners, including cytochrome P450 reductases and cytochrome b5 proteins, to maintain catalytic activity [21] . Transcriptomic analyses have revealed that these redox partner genes show correlated expression with cytochrome P450 genes, indicating coordinate regulation of the entire electron transport system. This coordination ensures that adequate reducing power is available to support the multiple oxidative transformations required for physalien biosynthesis [21].

Acyltransferase Family Expression Profiles

The BAHD acyltransferase gene family represents a crucial component of the physalien biosynthetic machinery, with specific family members responsible for the esterification reactions that create the characteristic dipalmitate structure [11] [23]. Transcriptomic analyses have revealed complex expression patterns for acyltransferase genes in physalien-producing organisms, with different family members showing distinct temporal and spatial expression profiles. These expression patterns suggest functional specialization among acyltransferase enzymes, with some members dedicated to physalien biosynthesis while others participate in different metabolic processes.

The acyltransferase genes involved in physalien biosynthesis show coordinated expression with genes encoding enzymes for carotenoid biosynthesis, reflecting the close metabolic relationship between these pathways [23]. This coordination ensures that adequate supplies of both zeaxanthin substrate and palmitic acid donor molecules are available for efficient physalien formation. The expression of acyltransferase genes is often responsive to light conditions, consistent with the role of carotenoids in photosynthetic processes and photoprotection.

Phylogenetic analyses of acyltransferase gene families have revealed that physalien-specific enzymes form distinct clades separate from acyltransferases involved in other metabolic processes [11] [23]. This evolutionary divergence reflects the specialized function of these enzymes in physalien biosynthesis and suggests that they have evolved specific substrate recognition and catalytic properties required for dipalmitate formation. The presence of conserved sequence motifs within physalien-specific acyltransferases provides insights into the molecular basis of their substrate specificity and catalytic mechanism.